molecular formula C12H16N4 B1483008 1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine CAS No. 2098078-30-7

1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Cat. No.: B1483008
CAS No.: 2098078-30-7
M. Wt: 216.28 g/mol
InChI Key: QTHWBWBQSGJORH-UHFFFAOYSA-N
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Description

1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a complex organic compound that features a pyrazole ring substituted with an ethyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the pyridine ring and the ethyl group. The final step involves the methylation of the amine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
  • 1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
  • 1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-ethylmethanamine

Uniqueness

1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the pyridine and pyrazole rings provides a versatile scaffold for further functionalization, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(1-ethyl-3-pyridin-4-ylpyrazol-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-3-16-9-11(8-13-2)12(15-16)10-4-6-14-7-5-10/h4-7,9,13H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHWBWBQSGJORH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=NC=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
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1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
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1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 6
1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

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